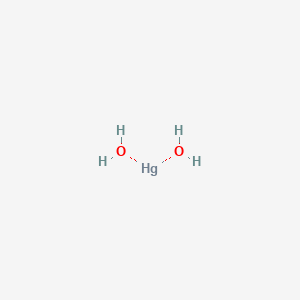

Mercury;dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12135-13-6 |

|---|---|

Molecular Formula |

H4HgO2 |

Molecular Weight |

236.62 g/mol |

IUPAC Name |

mercury;dihydrate |

InChI |

InChI=1S/Hg.2H2O/h;2*1H2 |

InChI Key |

USGMTXBBTJRWQS-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[Hg] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Mercury(I) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) nitrate dihydrate, with the chemical formula Hg₂(NO₃)₂·2H₂O, is an inorganic compound that exists as a white to yellowish crystalline solid. It is a key precursor in the synthesis of other mercury(I) compounds and finds applications in analytical chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and the biochemical pathways associated with mercury toxicity.

Chemical and Physical Properties

The following tables summarize the key quantitative data for Mercury(I) nitrate dihydrate.

Table 1: General Properties of Mercury(I) Nitrate Dihydrate

| Property | Value |

| Chemical Formula | Hg₂(NO₃)₂·2H₂O |

| Molecular Weight | 561.22 g/mol |

| Appearance | White to yellowish crystalline powder |

| Odor | Odorless to slight nitric acid odor |

| Melting Point | 70 °C (decomposes) |

| Density | 4.78 g/cm³ |

| Solubility | Soluble in dilute nitric acid. Reacts with water to form a yellow precipitate of a basic salt. |

Table 2: Structural and Crystallographic Data

| Property | Value |

| Crystal System | Monoclinic |

| Hg-Hg Bond Distance | 254 pm[1] |

| Coordination Geometry | The structure consists of a [H₂O-Hg-Hg-OH₂]²⁺ cation. |

Synthesis and Characterization

Experimental Protocol for Synthesis of Mercury(I) Nitrate Dihydrate

Objective: To synthesize Mercury(I) nitrate dihydrate from elemental mercury and dilute nitric acid.

Materials:

-

Elemental Mercury (Hg)

-

Dilute Nitric Acid (HNO₃)

-

Deionized Water

-

Beaker

-

Heating plate with magnetic stirrer

-

Glass stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a pre-weighed amount of elemental mercury to a beaker.

-

Slowly add a stoichiometric amount of dilute nitric acid to the beaker containing the mercury. The reaction is exothermic and will produce nitrogen oxides, which are toxic.

-

Gently warm the mixture on a heating plate with continuous stirring. The reaction is complete when the evolution of gas ceases and the mercury has dissolved.

-

If any unreacted mercury remains, carefully decant the solution into a clean beaker.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold deionized water to remove any residual acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Reaction Scheme:

Experimental Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of Mercury(I) nitrate dihydrate.

Materials and Equipment:

-

Single crystal of Mercury(I) nitrate dihydrate (of suitable size and quality)

-

Goniometer head

-

Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation)

-

Cryostream for low-temperature data collection

-

Computer with data collection and structure solution software

Procedure:

-

Crystal Mounting: A suitable single crystal of Mercury(I) nitrate dihydrate is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations using a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Biochemical Pathways of Mercury Toxicity

Mercury and its compounds are highly toxic. The primary mechanism of toxicity involves the high affinity of mercury for sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation and subsequent cellular dysfunction.[2][3]

Interaction with Sulfhydryl Groups and Oxidative Stress

Mercury ions (Hg²⁺) readily bind to the sulfhydryl groups of cysteine residues in proteins, disrupting their structure and function. This can lead to the inhibition of critical enzymes involved in antioxidant defense, such as thioredoxin reductase, and the depletion of glutathione (GSH), a major intracellular antioxidant. The disruption of the cellular redox balance results in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[3]

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. Mercuric ion attenuates nuclear factor-kappaB activation and DNA binding in normal rat kidney epithelial cells: implications for mercury-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Mercury(I) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and properties of mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O). The information contained herein is intended for use by qualified professionals in a laboratory setting. Due to the hazardous nature of mercury and its compounds, all procedures should be conducted with strict adherence to safety protocols.

Introduction

Mercury(I) nitrate dihydrate is an inorganic compound that serves as a key precursor in the synthesis of other mercury(I) compounds and finds applications in various chemical analyses. It is a crystalline solid that is sensitive to light and will decompose upon exposure. This guide details the primary method of its synthesis from elemental mercury and nitric acid, an alternative synthesis route, and provides relevant quantitative data and safety information.

Synthesis of Mercury(I) Nitrate Dihydrate

The most common and straightforward method for the laboratory preparation of mercury(I) nitrate dihydrate involves the reaction of elemental mercury with dilute nitric acid. An alternative method, a comproportionation reaction, can also be employed.

Primary Synthesis: Reaction of Elemental Mercury with Dilute Nitric Acid

This method relies on the oxidation of elemental mercury by nitric acid. To favor the formation of the mercury(I) salt over the mercury(II) salt, an excess of mercury and dilute nitric acid are used.

Stoichiometry:

The balanced chemical equation for this reaction is:

4Hg(l) + 4HNO₃(aq) → Hg₂(NO₃)₂(aq) + 2NO(g) + 2H₂O(l)

Followed by crystallization:

Hg₂(NO₃)₂(aq) + 2H₂O(l) → Hg₂(NO₃)₂·2H₂O(s)

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Reactant Preparation: In a well-ventilated fume hood, carefully measure 25 grams of elemental mercury into a suitable reaction vessel, such as a beaker or flask.

-

Reaction: Add 20 mL of 6N (approximately 25%) nitric acid to the mercury.

-

Heating: Gently warm the mixture. The reaction can be initiated and controlled by gentle heating on a hot plate. The reaction is complete when the evolution of nitrogen monoxide gas ceases.

-

Crystallization: Once the reaction is complete, decant the resulting solution of mercury(I) nitrate from any unreacted mercury into a clean crystallization dish. Allow the solution to cool and stand undisturbed, typically overnight, to facilitate the crystallization of mercury(I) nitrate dihydrate.

-

Isolation and Drying: Carefully collect the formed crystals by filtration. Wash the crystals with a small amount of cold, deionized water to remove any residual nitric acid. The crystals should then be dried. This can be achieved by pressing them between filter papers or by drying in a desiccator. It is crucial to avoid exposure to light during this process to prevent decomposition.

-

Storage: The final product, mercury(I) nitrate dihydrate, should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.

Alternative Synthesis: Comproportionation Reaction

An alternative route to mercury(I) nitrate involves the comproportionation of mercury(II) nitrate with elemental mercury.[1] This reaction is essentially the reverse of the disproportionation of mercury(I) nitrate.

Reaction:

Hg(NO₃)₂(aq) + Hg(l) ⇌ Hg₂(NO₃)₂(aq)

This method can be useful for preparing mercury(I) nitrate from a starting material of mercury(II) nitrate. The reaction is driven to the right by the presence of excess elemental mercury.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of mercury(I) nitrate dihydrate.

| Parameter | Value | Reference/Comment |

| Reactants (Primary Synthesis) | ||

| Elemental Mercury (Hg) | 25.0 g | Example starting quantity |

| Nitric Acid (HNO₃) | 20 mL of 6N solution | Example starting quantity |

| Product Properties | ||

| Molecular Formula | Hg₂(NO₃)₂·2H₂O | |

| Molecular Weight | 561.22 g/mol | |

| Appearance | Colorless to slightly yellow crystals | [2] |

| Density | 4.78 g/cm³ | [2] |

| Melting Point | 70 °C (decomposes) | [2] |

| Yield and Purity | ||

| Theoretical Yield | Based on the limiting reactant (HNO₃) | Calculated from stoichiometry |

| Expected Experimental Yield | High (specific values not readily available in literature) | Dependent on experimental conditions |

| Purity (Commercial) | ≥97% to ≥98% | Varies by supplier |

| Purity (Laboratory Preparation) | Dependent on purification steps | Recrystallization can improve purity |

Safety and Handling

Mercury and its compounds are highly toxic. Extreme caution must be exercised when handling these materials.

-

Engineering Controls: All work with mercury and its compounds must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible substances such as reducing agents and strong acids.

-

Disposal: Dispose of all mercury-containing waste as hazardous waste in accordance with local, state, and federal regulations.

Mandatory Visualizations

Experimental Workflow for Primary Synthesis

Caption: Experimental workflow for the synthesis of mercury(I) nitrate dihydrate.

Logical Relationship of Synthesis and Decomposition Pathways

Caption: Chemical pathways for the synthesis and decomposition of mercury(I) nitrate.

References

An In-depth Technical Guide to the Physical Characteristics of Crystalline Mercury(II) Nitrate Dihydrate

An important note on nomenclature: The term "crystalline mercury dihydrate" is ambiguous. This guide focuses on mercury(II) nitrate dihydrate (Hg(NO₃)₂·2H₂O) , a well-documented crystalline hydrated mercury salt. This interpretation is based on the common availability of hydrated forms of mercury(II) nitrate.

This technical guide provides a comprehensive overview of the known physical characteristics of crystalline mercury(II) nitrate dihydrate. It is intended for researchers, scientists, and drug development professionals who require detailed information on the properties and analysis of this compound.

Physicochemical Properties

Mercury(II) nitrate dihydrate is a white, crystalline solid.[1][2] It is a highly toxic and oxidizing substance that should be handled with appropriate safety precautions. The compound is soluble in water and nitric acid but insoluble in ethanol.[3][4] Upon dissolution in a large amount of water or when boiled with water, it undergoes hydrolysis to form an insoluble basic salt.[1][5]

The following table summarizes the key quantitative physical properties of mercury(II) nitrate dihydrate and its related monohydrate form for comparison.

| Property | Mercury(II) Nitrate Dihydrate | Mercury(II) Nitrate Monohydrate | Anhydrous Mercury(II) Nitrate |

| Molecular Formula | Hg(NO₃)₂·2H₂O[2] | Hg(NO₃)₂·H₂O[6] | Hg(NO₃)₂[3] |

| Molecular Weight | 360.63 g/mol [7] | 342.62 g/mol [6] | 324.60 g/mol [3] |

| Appearance | White crystalline solid[1][2] | White to off-white crystalline powder or crystals[6] | Colorless crystals or white powder[3] |

| Melting Point | 70 °C (decomposes)[7] | 79 °C[3][6] | Decomposes upon heating[4] |

| Density | Not available | 4.3 g/cm³[3] | Not available |

| CAS Number | 22852-67-1[7] | 7783-34-8[6] | 10045-94-0[3] |

Crystallographic and Spectroscopic Data

Similarly, specific spectroscopic data (e.g., detailed IR, Raman, NMR spectra) for the isolated crystalline mercury(II) nitrate dihydrate are not extensively reported. However, general spectroscopic features for the nitrate ion and mercury compounds can be inferred. The nitrate ion (NO₃⁻) typically exhibits a strong, characteristic Raman peak corresponding to the symmetric stretching mode around 1045-1049 cm⁻¹.

Experimental Protocols

The characterization of a crystalline hydrate like mercury(II) nitrate dihydrate involves a suite of analytical techniques to determine its physical and chemical properties. Below are detailed methodologies for key experiments.

3.1. Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

-

Objective: To quantify the number of water molecules in the crystal lattice.

-

Methodology:

-

A precisely weighed sample of the crystalline hydrate is placed in a TGA furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The loss of water molecules is observed as a distinct weight loss step in the TGA thermogram.

-

The number of water molecules can be calculated from the percentage of weight loss.

-

3.2. Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and observe other thermal events like dehydration and decomposition.

-

Methodology:

-

A small, weighed amount of the sample is sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (like melting and dehydration) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

-

3.3. Structural Analysis by Powder X-ray Diffraction (PXRD)

-

Objective: To obtain information about the crystal structure, phase purity, and to differentiate between anhydrous and hydrated forms.

-

Methodology:

-

A finely powdered sample is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for identification and structural analysis.

-

3.4. Spectroscopic Analysis by Infrared (IR) and Raman Spectroscopy

-

Objective: To identify functional groups and characterize the vibrational modes of the molecule and the water of hydration.

-

Methodology:

-

FTIR Spectroscopy: A small amount of the sample is typically mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The sample is then irradiated with infrared light, and the absorption of light at different wavenumbers is measured.

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. The Raman spectrum shows the vibrational modes of the molecule, with characteristic peaks for the nitrate group and potentially for the water of hydration.

-

Visualizations

Experimental Workflow for Characterization of a Crystalline Hydrate

Caption: A generalized experimental workflow for the physical characterization of a crystalline hydrate.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. noahchemicals.com [noahchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Organic Solvent Solubility of Hydrated Mercury Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of mercuric compounds in organic solvents is a critical parameter in various scientific disciplines, including chemical synthesis, toxicology, and drug development. Understanding the extent to which these compounds can be dissolved in non-aqueous media is paramount for designing reaction conditions, developing analytical methods, and assessing their environmental fate and bioavailability. This technical guide provides a comprehensive overview of the solubility of select hydrated mercury compounds in a range of organic solvents. Due to the non-standard nature of the term "mercury dihydrate," this document focuses on commonly available and studied hydrated mercury salts: mercury(I) nitrate dihydrate and mercury(II) nitrate dihydrate, along with the closely related mercury(II) acetate.

This guide is intended for researchers, scientists, and professionals in drug development who require detailed, quantitative data and standardized experimental protocols for their work with these hazardous materials. All presented data is aggregated from peer-reviewed literature and chemical databases.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for mercury(I) nitrate dihydrate, mercury(II) nitrate, and mercury(II) acetate in various organic solvents. It is important to note that comprehensive quantitative data for these specific hydrated salts in a wide array of organic solvents is limited in publicly accessible literature.

Table 1: Solubility of Mercury(I) Nitrate Dihydrate (Hg₂(NO₃)₂·2H₂O)

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Observations/Notes |

| Alcohol | Ambient | Soluble[1] | The term "alcohol" is general; specific solubility in ethanol, methanol, etc., is not well-quantified in available literature. |

Table 2: Solubility of Mercury(II) Nitrate (Hg(NO₃)₂) and its Hydrates

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Observations/Notes |

| Acetone | Ambient | Soluble[2][3] | Qualitative data indicates solubility.[2][3] Quantitative values are not specified. |

| Ethanol | Ambient | Insoluble[2][3] | |

| Nitric Acid | Ambient | Soluble[2][3] | |

| Ammonia | Ambient | Soluble[2] |

Note: The hydration state of mercury(II) nitrate is not always specified in the literature. The data presented here may pertain to the anhydrous or various hydrated forms.

Table 3: Solubility of Mercury(II) Acetate (Hg(CH₃COO)₂)

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Observations/Notes |

| Ethanol | Ambient | Soluble[4][5][6][7] | |

| Acetone | 15 | 0.6[8] | |

| Methanol | 15 | 7.54[8] | |

| Methanol | 66.7 | 49.84[8] | |

| Diethyl Ether | Ambient | Soluble[5] | |

| Dimethyl Sulfoxide | 25 | 100[8] | |

| Ethylene Glycol | 25 | 17.8[8] | |

| Ethylenediamine | 25 | 0.186[8] |

Experimental Protocols for Solubility Determination

The determination of the solubility of mercury compounds requires stringent safety protocols due to their high toxicity. The following is a generalized experimental protocol that can be adapted for various mercury salts and organic solvents.

2.1. Safety Precautions

Extreme caution must be exercised when handling mercury compounds.

-

Personal Protective Equipment (PPE): A full-buttoned lab coat, long pants, closed-toe shoes, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) are mandatory.[9] For organomercury compounds, laminate-style gloves with a heavy-duty outer glove are recommended.[10]

-

Ventilation: All work with mercury compounds must be conducted in a certified chemical fume hood to prevent inhalation of mercury vapor.[11]

-

Containment: Use secondary containment (e.g., a tray) for all containers and apparatus to contain any potential spills.[10][11]

-

Waste Disposal: All mercury-contaminated waste, including solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[11]

-

Spill Response: Have a mercury spill kit readily available. In the event of a spill, evacuate the area and follow established emergency procedures.[9] Do not attempt to clean up a large spill without proper training and equipment.[10]

2.2. General Isothermal Equilibrium Method

This method involves saturating a solvent with the mercury salt at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

Mercury salt (solute)

-

Organic solvent of interest

-

Constant temperature bath (e.g., water bath or incubator)

-

Sealable, inert containers (e.g., glass vials with PTFE-lined caps)

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (PTFE or other solvent-compatible material)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Procedure:

-

Preparation: Add an excess amount of the mercury salt to a known volume or mass of the organic solvent in a sealable container. The excess solid should be clearly visible.

-

Equilibration: Seal the container and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any suspended solid particles. This step is crucial to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered sample with an appropriate solvent to a concentration within the working range of the analytical instrument. Determine the concentration of mercury in the diluted sample using a calibrated analytical method such as atomic absorption spectroscopy.

-

Calculation: Calculate the solubility of the mercury salt in the organic solvent, typically expressed as grams of solute per 100 grams of solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of mercury salts.

Logical Relationship of Solubility Factors

Caption: Key factors influencing the solubility of a substance.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mercury(II) Acetate [studfile.net]

- 7. macsenlab.com [macsenlab.com]

- 8. mercury(II) acetate [chemister.ru]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 11. Use, Handling and Clean-Up Procedures Mercury - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

In-Depth Technical Guide on the Thermal Decomposition of Hydrated Mercury Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of key hydrated mercury compounds: mercury(II) nitrate, mercury(II) sulfate, and mercury(II) chloride. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who handle or study these materials. This document summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of experimental workflows.

Introduction to the Thermal Analysis of Hydrated Mercury Compounds

The study of the thermal decomposition of hydrated mercury compounds is crucial for understanding their stability, storage requirements, and potential hazards. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the dehydration and decomposition processes of these materials. This guide focuses on the behavior of hydrated mercury(II) nitrate, sulfate, and chloride upon heating.

Thermal Decomposition of Hydrated Mercury(II) Nitrate

Hydrated mercury(II) nitrate, with the general formula Hg(NO₃)₂·xH₂O, is a crystalline solid that undergoes a multi-stage decomposition upon heating. The initial stages involve the loss of water of crystallization, followed by the decomposition of the anhydrous salt.

Decomposition Pathway

The thermal decomposition of hydrated mercury(II) nitrate typically proceeds as follows:

-

Dehydration: The water of crystallization is lost in one or more steps, depending on the specific hydrate and experimental conditions. All hydrated metal salt nitrates generally begin to lose their water of hydration in the temperature range of 35-70°C[1].

-

Decomposition to Oxide: The anhydrous mercury(II) nitrate then decomposes to form mercury(II) oxide (HgO), nitrogen dioxide (NO₂), and oxygen (O₂). This decomposition to red mercury(II) oxide is reported to occur at lower temperatures before the oxide itself decomposes[2]. A specific reaction shows this decomposition happening at 350°C[3].

-

Decomposition of Oxide: At higher temperatures, mercury(II) oxide further decomposes into elemental mercury (Hg) and oxygen (O₂). The complete decomposition of mercury(II) nitrate to elemental mercury, nitrogen dioxide, and oxygen is reported to occur above 400°C[3].

Quantitative Data

The following table summarizes the available quantitative data on the thermal decomposition of mercury(II) nitrate. It is important to note that specific temperature ranges can be influenced by factors such as heating rate and atmospheric conditions.

| Decomposition Stage | Temperature Range (°C) | Products | Reference |

| Dehydration | 35 - 70 | Anhydrous Hg(NO₃)₂ + H₂O | [1] |

| Decomposition to Oxide | ~350 | HgO + NO₂ + O₂ | [3] |

| Complete Decomposition | > 400 | Hg + NO₂ + O₂ | [3] |

Note: Detailed quantitative data on the mass loss for each specific hydrate of mercury(II) nitrate is limited in the available literature.

Thermal Decomposition of Hydrated Mercury(II) Sulfate

Hydrated mercury(II) sulfate, commonly found as the monohydrate (HgSO₄·H₂O), is another important mercury compound whose thermal behavior is of interest.

Decomposition Pathway

The thermal decomposition of mercury(II) sulfate has been investigated, and it is suggested to occur in a multi-step process. In air and argon atmospheres, the decomposition is proposed to follow two main reactions, with the second being the rate-determining step[4]. In an atmosphere containing SO₂, the decomposition occurs at a lower temperature[4].

Quantitative Data

The following table presents the available data on the thermal decomposition of mercury(II) sulfate.

| Decomposition Stage | Temperature (°C) | Products | Atmosphere | Reference |

| Decomposition | > 450 (dec.) | HgO + SO₃ | Not Specified | [5] |

| Decomposition (in SO₂) | Lower than in air/Ar | Not specified | SO₂ | [4] |

Thermal Decomposition of Hydrated Mercury(II) Chloride

Information on the thermal decomposition of hydrated forms of mercury(II) chloride (HgCl₂) is less prevalent in the literature compared to the nitrate and sulfate salts. Anhydrous mercury(II) chloride is known to be volatile and can sublime.

Stability and Decomposition

Theoretical calculations predict that HgCl₂ is stable up to approximately 850°C, while experimental data suggests stability up to 450°C[6]. The decomposition of HgCl₂ at high temperatures (around 800°C) yields elemental mercury[7]. The thermal desorption of mercury and mercury compounds, including HgCl₂, is reported to occur in the temperature range of 323.15 K to 613.15 K (50°C to 340°C)[2].

Quantitative Data

Detailed quantitative data from thermogravimetric analysis of hydrated mercury(II) chloride, including stepwise dehydration temperatures and mass loss percentages, is currently scarce in the readily available scientific literature. Further experimental investigation is required to thoroughly characterize the thermal decomposition of these specific hydrates.

Experimental Protocols for Thermal Analysis

A general experimental protocol for conducting thermogravimetric analysis (TGA) of hydrated mercury compounds is outlined below. It is crucial to adapt the specific parameters based on the compound being analyzed and the information sought.

General TGA/DSC Protocol

-

Instrument Calibration: Ensure the TGA/DSC instrument is properly calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh a small amount of the hydrated mercury compound (typically 5-10 mg) into a suitable TGA crucible (e.g., alumina or platinum).

-

Record the initial mass of the sample.

-

-

Experimental Parameters:

-

Temperature Program:

-

Initial temperature: Ambient (e.g., 25°C).

-

Heating rate: A controlled linear heating rate, typically between 5 to 20°C/min. Slower heating rates can provide better resolution of thermal events.

-

Final temperature: Dependent on the compound, but typically up to 600-800°C to ensure complete decomposition.

-

-

Atmosphere:

-

Purge gas: An inert gas such as nitrogen or argon is commonly used to prevent oxidative side reactions.

-

Flow rate: A constant flow rate, typically 20-50 mL/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. If using a simultaneous TGA/DSC, also record the heat flow.

-

Evolved Gas Analysis (Optional): For identification of decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the thermal analysis of hydrated mercury compounds.

Conclusion and Future Outlook

This technical guide has summarized the current understanding of the thermal decomposition of hydrated mercury(II) nitrate, sulfate, and chloride. While general decomposition pathways have been outlined, there is a notable lack of detailed, quantitative thermogravimetric data for these compounds, particularly concerning the stepwise dehydration of their various hydrated forms. For professionals in research and drug development, having precise data on decomposition temperatures and mass loss is critical for safety, handling, and formulation.

Future research should focus on conducting systematic TGA-DSC studies on well-characterized hydrates of these mercury salts. The use of coupled techniques like TGA-MS and TGA-FTIR would be invaluable in definitively identifying the evolved gases at each stage of decomposition. Such studies would provide the much-needed quantitative data to create a more complete and predictive understanding of the thermal behavior of these important but hazardous materials.

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. researchgate.net [researchgate.net]

- 3. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Thermal Decomposition of Mercury Sulfate | Semantic Scholar [semanticscholar.org]

- 5. Mercury(II) sulfate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Mercury(II) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of Mercury(II) Nitrate Dihydrate. Due to the chemical ambiguity of the term "Mercury;dihydrate," this document focuses on a common and well-documented hydrated mercury salt: Mercury(II) Nitrate Dihydrate. This compound serves as a representative example for understanding the physicochemical characteristics of hydrated mercury species.

Molecular Identity and Quantitative Data

Mercury(II) nitrate dihydrate is an inorganic compound consisting of a central mercury(II) ion (Hg²⁺) coordinated to two nitrate anions (NO₃⁻) and two molecules of water (H₂O). The presence of water of hydration is a critical factor in determining its molecular weight and crystalline structure.

For clarity and comparative purposes, the table below summarizes the key quantitative data for both the anhydrous and dihydrated forms of mercury(II) nitrate.

| Property | Mercury(II) Nitrate (Anhydrous) | Mercury(II) Nitrate Dihydrate |

| Chemical Formula | Hg(NO₃)₂ | Hg(NO₃)₂ · 2H₂O |

| Molar Mass | 324.60 g/mol | 360.63 g/mol |

| Appearance | White crystalline solid | Colorless crystals |

| CAS Number | 10045-94-0 | 7791-05-1 |

| Melting Point | 79 °C (decomposes) | 79 °C (decomposes) |

| Solubility in Water | Soluble | Soluble |

Logical Relationship of Hydration

The relationship between the anhydrous and dihydrated forms of mercury(II) nitrate is a straightforward equilibrium that is dependent on environmental conditions, primarily humidity and temperature. The dihydrate is the more common form under standard laboratory conditions.

Experimental Protocol: Determination of Water of Hydration

The determination of the number of water molecules in a hydrated salt is a fundamental experiment in gravimetric analysis. The protocol below outlines a standard method for verifying the "di-" hydrate nature of mercury(II) nitrate dihydrate.

Objective: To determine the percentage of water by mass in mercury(II) nitrate dihydrate and to confirm its empirical formula.

Materials:

-

Mercury(II) nitrate dihydrate (Hg(NO₃)₂ · 2H₂O)

-

Crucible and lid

-

Bunsen burner or heating mantle

-

Tripod and pipeclay triangle

-

Analytical balance

-

Desiccator

Methodology:

-

Preparation: Clean and dry a crucible and its lid by heating them strongly for 5 minutes and then allowing them to cool in a desiccator.

-

Initial Weighing: Accurately weigh the empty crucible and lid to four decimal places (mass 1).

-

Sample Addition: Add approximately 2-3 grams of mercury(II) nitrate dihydrate crystals to the crucible and reweigh accurately (mass 2).

-

Heating: Place the crucible with the sample on the pipeclay triangle and heat gently. Caution: Mercury compounds are toxic. This procedure must be performed in a well-ventilated fume hood. Do not heat to strong decomposition, which can release toxic mercury vapors. The goal is to drive off the water of hydration.

-

Cooling and Weighing: After heating, allow the crucible to cool completely in a desiccator to prevent the reabsorption of moisture. Once cooled, weigh the crucible, lid, and anhydrous salt (mass 3).

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings are within a tolerance of ±0.001 g, ensuring all water has been removed.

Data Analysis Workflow:

The following workflow illustrates the logical steps for calculating the experimental results and comparing them to the theoretical values.

This guide provides foundational information on mercury(II) nitrate dihydrate as a representative "this compound" compound. Researchers should always consult specific safety data sheets (SDS) and relevant literature when handling mercury compounds due to their high toxicity.

An In-depth Technical Guide to the Natural Occurrence of Hydrated Mercury Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring hydrated mercury minerals. It is designed to be a core resource for researchers, scientists, and professionals in drug development who require detailed information on the composition, structure, and analytical characterization of these minerals. This guide summarizes key quantitative data, outlines detailed experimental protocols for mineral analysis, and presents visual representations of workflows and logical relationships to facilitate a deeper understanding of this unique mineral group.

Introduction to Hydrated Mercury Minerals

Mercury, a rare element in the Earth's crust, is known to form a variety of minerals.[1] Among these, hydrated mercury minerals are a fascinating and less-studied subgroup that incorporates water molecules or hydroxyl groups within their crystal structure. These minerals are typically found in the oxidized zones of mercury deposits, often as alteration products of primary mercury ores like cinnabar (HgS).[2] Their formation and stability are intrinsically linked to local geochemical conditions, including pH, Eh, and the presence of various anions. Understanding the crystal chemistry and properties of these hydrated phases is crucial for a complete picture of mercury's environmental behavior and for potential applications in various scientific fields.

Quantitative Data of Selected Hydrated Mercury Minerals

The following tables summarize the key quantitative data for a selection of naturally occurring hydrated mercury minerals. This information has been compiled from various mineralogical databases and scientific publications to provide a clear and comparative overview.

Table 1: General and Physical Properties of Selected Hydrated Mercury Minerals

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) |

| Poyarkovite | Hg₃OCl | Monoclinic | 2 - 2.5 | 9.50 - 9.80 (measured), 9.64 (calculated)[3][4] |

| Eglestonite | [Hg₂]²⁺₃OCl₃(OH) | Isometric | 2.5 | 8.33 - 8.45 (measured), 8.61 (calculated)[2][5] |

| Terlinguaite | [Hg₃]⁴⁺Hg²⁺Cl₂O₂ | Monoclinic | 2 - 3 | 8.725 (measured), 8.73 (calculated)[6] |

Table 2: Crystallographic Data of Selected Hydrated Mercury Minerals

| Mineral Name | Space Group | Unit Cell Parameters |

| Poyarkovite | C2/c | a = 19.009(3) Å, b = 9.018(4) Å, c = 16.848(9) Å, β = 118.82(3)°[4] |

| Eglestonite | Ia3d | a = 16.03 Å[5] |

| Terlinguaite | C2/c | a = 19.51 Å, b = 5.91 Å, c = 9.47 Å, β = 143.81°[7] |

Experimental Protocols for Characterization

The accurate identification and characterization of hydrated mercury minerals rely on a combination of analytical techniques. This section provides an overview of the methodologies for key experiments.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying crystalline materials and determining their crystal structure.[8]

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.[9] For quantitative analysis, the sample may be mixed with a known standard.

-

Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα X-ray source is commonly used. Typical operating parameters are 40 kV and 40 mA.

-

Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 5° to 70°) with a defined step size and counting time.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed using specialized software. The positions and intensities of the diffraction peaks are compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification.[10] For detailed structural analysis, Rietveld refinement can be employed to refine crystal structure parameters.[11]

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to study the thermal stability of minerals and to quantify the amount of hydrated water and other volatile components by measuring the change in mass as a function of temperature.[12]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered mineral sample (typically 5-20 mg) is placed in a crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used. The analysis is typically performed under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air or oxygen), with a constant flow rate.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve, a plot of mass versus temperature, is analyzed to identify temperature ranges where mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of maximum decomposition rates. The amount of water and other volatile components can be quantified from the percentage of mass loss.[13]

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules and crystal lattices, making them valuable for identifying functional groups (like OH and H₂O) and for fingerprinting minerals.[14][15]

Methodology for FTIR Spectroscopy:

-

Sample Preparation: For transmission analysis, a small amount of the powdered mineral is mixed with potassium bromide (KBr) and pressed into a transparent pellet.[16] For attenuated total reflectance (ATR), the powder is simply placed on the ATR crystal. For reflectance analysis of larger samples, a polished surface is used.[17]

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed by identifying characteristic absorption bands corresponding to specific molecular vibrations.

Methodology for Raman Spectroscopy:

-

Sample Preparation: Minimal sample preparation is required. The analysis can be performed directly on a solid sample or a powdered sample.

-

Instrumentation: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm) is used.[18]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is used to identify the mineral based on its unique vibrational modes. This technique is particularly useful for identifying different polymorphs and for studying the hydration state of minerals.[19]

Conclusion

The study of naturally occurring hydrated mercury minerals provides valuable insights into the geochemistry of mercury and the alteration processes in ore deposits. This guide has presented a consolidated resource of quantitative data for key hydrated mercury minerals and outlined the fundamental experimental protocols for their characterization. The provided tables and workflows are intended to serve as a practical reference for researchers and scientists. Further investigation into the synthesis and stability of these minerals, as well as their potential roles in the transport and fate of mercury in the environment, will continue to be an important area of research. The detailed characterization of these minerals is a critical first step in exploring their potential applications, including in the development of new materials or as models for understanding mercury-related biological processes.

References

- 1. fabreminerals.com [fabreminerals.com]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. mindat.org [mindat.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. mindat.org [mindat.org]

- 6. mindat.org [mindat.org]

- 7. Terlinguaite - Wikipedia [en.wikipedia.org]

- 8. X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions [mdpi.com]

- 9. nist.gov [nist.gov]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. fkf.mpg.de [fkf.mpg.de]

- 12. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]

- 13. youtube.com [youtube.com]

- 14. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 15. azomining.com [azomining.com]

- 16. researchgate.net [researchgate.net]

- 17. science.smith.edu [science.smith.edu]

- 18. researchgate.net [researchgate.net]

- 19. hou.usra.edu [hou.usra.edu]

"Mercury;dihydrate" CAS number and safety data sheet

An In-depth Technical Guide to Mercury(I) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature "Mercury;dihydrate" is not standard in chemical literature. However, based on common hydrated mercury compounds, this guide focuses on Mercury(I) nitrate dihydrate , a significant reagent in various chemical applications. This document provides a comprehensive overview of its chemical identity, safety information, experimental protocols, and quantitative data for researchers and professionals in the scientific community. It is crucial to note that while two primary CAS numbers, 14836-60-3 and 7782-86-7 , are associated with this compound, they both refer to the same chemical entity: Hg₂(NO₃)₂·2H₂O.

Chemical and Physical Properties

Mercury(I) nitrate dihydrate is a white to yellowish crystalline solid. It is sensitive to light and should be stored in a dark, cool, and dry place.

| Property | Value |

| Molecular Formula | Hg₂(NO₃)₂·2H₂O |

| Molecular Weight | 561.22 g/mol [1] |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 70 °C (decomposes) |

| Density | 4.78 g/cm³ |

| Solubility | Soluble in dilute nitric acid. Hydrolyzes in water to form a yellow precipitate of basic mercury(I) nitrate.[2] |

Safety Data Sheet Summary

Mercury(I) nitrate dihydrate is a highly toxic and hazardous substance. Strict safety protocols must be followed when handling this compound.

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | H300: Fatal if swallowed. |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin. |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. The central nervous system and kidneys are primary target organs.[2] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |

First Aid Measures:

-

In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Synthesis of Mercury(I) Nitrate Dihydrate

This protocol describes the synthesis of Mercury(I) nitrate dihydrate from elemental mercury and nitric acid.[2]

Materials:

-

Elemental mercury (Hg)

-

Dilute nitric acid (HNO₃)

Procedure:

-

React elemental mercury with an excess of cold, dilute nitric acid. The reaction should be carried out in a well-ventilated fume hood.

-

Continue the reaction until the evolution of nitrogen oxides ceases.

-

Crystals of Mercury(I) nitrate dihydrate will form upon standing.

-

Separate the crystals from the remaining solution by decantation or filtration.

-

Wash the crystals with a small amount of cold, dilute nitric acid to remove any unreacted mercury or Mercury(II) nitrate.

-

Dry the crystals in a desiccator over a suitable drying agent, protected from light.

Mercuric Nitrate Titration for Chloride Determination

Mercury(I) nitrate can be a precursor to Mercury(II) nitrate, which is used in the quantification of chloride ions in a sample.

Principle:

In an acidic solution, mercuric nitrate reacts with chloride ions to form soluble, undissociated mercuric chloride. When all the chloride has reacted, excess mercuric ions form a purple complex with a diphenylcarbazone indicator, signaling the endpoint of the titration.

Reagents:

-

Standard mercuric nitrate solution (0.0141 N)

-

Diphenylcarbazone indicator solution

-

Nitric acid (HNO₃), 0.1 N

Procedure:

-

Take a known volume of the sample containing chloride ions.

-

If necessary, adjust the pH of the sample to 2.9–3.4 with 0.1 N nitric acid.

-

Add 5-10 drops of diphenylcarbazone indicator solution. The solution should turn yellow.

-

Titrate with the standard mercuric nitrate solution to a faint purple, permanent endpoint.

-

Calculate the chloride concentration based on the volume of mercuric nitrate solution used.

Quantitative Data

The following table provides an example of data that could be obtained from a mercuric nitrate titration for chloride.

| Sample | Sample Volume (mL) | Titer (mL of 0.0141 N Hg(NO₃)₂) | Chloride (mg) | Chloride Concentration (mg/L) |

| 1 | 100.0 | 5.2 | 26.0 | 260 |

| 2 | 100.0 | 7.8 | 39.0 | 390 |

| 3 | 50.0 | 4.5 | 22.5 | 450 |

Calculation: Chloride (mg) = Titer (mL) x Normality of Hg(NO₃)₂ x 35.45 (molar mass of Cl) x 1000 / 1000

Diagrams

References

An In-depth Technical Guide on the Toxicological Profile of Inorganic Mercury Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury (Hg), a transition metal, exists in elemental, inorganic, and organic forms.[1] Inorganic mercury compounds, which include mercurous (Hg₂²⁺) and mercuric (Hg²⁺) salts, are prevalent in various industrial applications and pose a significant environmental and health risk.[2][3] While historically used in medicine, their toxicity is now well-established.[2] This guide provides a comprehensive overview of the toxicological profile of inorganic mercury compounds, with a focus on their absorption, distribution, metabolism, excretion (ADME), mechanisms of toxicity, and organ-specific effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of inorganic mercury are highly dependent on its chemical form and the route of exposure.

Absorption

-

Oral: The oral bioavailability of inorganic mercury is relatively low. Human studies have shown an average absorption rate of about 7% for inorganic mercuric compounds, with a range of 1.4% to 15.6%.[4] The primary site of absorption is the small intestine, involving both active and passive transport mechanisms.[4] Mercuric salts are generally more water-soluble and, therefore, more readily absorbed from the gastrointestinal tract than mercurous salts.[5] Ingestion of inorganic mercury salts can be highly irritating to the gastrointestinal tract, causing a metallic taste, gastric pain, and vomiting.[6]

-

Dermal: Dermal absorption of inorganic mercury salts is possible, and cases of mercury intoxication have been reported following the use of ointments containing these compounds.[7] It is suggested that absorption can occur through the epidermis and via sweat glands, sebaceous glands, and hair follicles.[7]

-

Inhalation: Poisoning by inhalation of inorganic mercury compounds is rare as they are typically non-volatile solids.[7] However, acute inhalation of dusts containing mercuric chloride at concentrations of 1.2-8.5 mg/m³ has resulted in toxic effects.[8]

Distribution

Following absorption, inorganic mercury is distributed throughout the body, with the highest concentrations found in the kidneys.[9][10] The liver also accumulates a significant amount of mercuric mercury.[4] Due to their low lipophilicity, inorganic mercury compounds do not readily cross the blood-brain or placental barriers.[4][7] In the blood, mercuric mercury is found in both plasma and erythrocytes, with a higher proportion in the plasma.[4] It binds to sulfhydryl groups of proteins like albumin and low-molecular-weight thiols such as glutathione and cysteine.[4]

Metabolism

The metabolism of inorganic mercury is less complex than that of organic mercury. A small amount of mercuric mercury (Hg²⁺) can be reduced to elemental mercury (Hg⁰). Ingested mercurous mercury (Hg₂²⁺) can be oxidized to the more toxic mercuric form (Hg²⁺) in the acidic environment of the stomach.[10]

Excretion

Inorganic mercury is primarily eliminated from the body through both feces and urine.[9] The excretion process can be described by a multicompartment model, with a significant portion excreted within weeks to months, while a fraction may be retained in the kidneys and brain for years.[9]

Mechanisms of Toxicity

The toxicity of inorganic mercury stems from its high affinity for sulfhydryl groups, leading to the disruption of numerous cellular processes.[11]

-

Enzyme Inhibition: Mercury binds to the sulfhydryl groups of enzymes, rendering them inactive.[2] This can disrupt a wide range of metabolic pathways. The irreversible inhibition of selenoenzymes like thioredoxin reductase is a key mechanism of mercury's toxicity.[5]

-

Oxidative Stress: Inorganic mercury has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mercury can accumulate in mitochondria and interfere with the electron transport chain, leading to impaired cellular respiration and ATP production.

-

Disruption of Ion Homeostasis: Inorganic mercury can interfere with the function of ion channels and transporters, disrupting cellular calcium and potassium homeostasis.

Organ-Specific Toxicity

The primary target organs for inorganic mercury toxicity are the kidneys and the gastrointestinal tract.[5][7]

Renal Toxicity

The kidney is the main organ for the accumulation of inorganic mercury, particularly in the proximal convoluted tubules.[7] This accumulation can lead to acute tubular necrosis, proteinuria, and in severe cases, renal failure.[6][7] Chronic exposure to low levels of inorganic mercury can also result in kidney damage.[12][13]

Gastrointestinal Toxicity

Ingestion of inorganic mercury salts is highly corrosive and can cause severe damage to the gastrointestinal mucosa.[13][14] Symptoms include nausea, vomiting, abdominal pain, and ulceration.[12][13]

Neurotoxicity

While inorganic mercury does not readily cross the blood-brain barrier, some neurological effects can occur with chronic or high-level exposure.[7][15] These effects can include tremors, irritability, and memory problems.[6][12]

Other Effects

Inorganic mercury exposure has also been associated with cardiovascular, hematological, immunological, and reproductive effects in animal studies.[15]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for mercuric chloride, a common inorganic mercury compound.

| Compound | Organism | Route | Toxicity Value | Reference |

| Mercuric Chloride | Rat | Oral | LD50: 1 mg/kg | [8] |

| Mercuric Chloride | Rat | Oral | LD50: 75 mg/kg | [16] |

| Mercuric Chloride | Human | Ingestion | Mean Lethal Dose: 1-4 g | [17] |

Table 1: Acute Toxicity of Mercuric Chloride

| Compound | Organism | Exposure Duration | Effect | NOAEL/LOAEL | Reference |

| Mercuric Chloride | Rat | Sub-chronic | Increased serum urea and creatinine | LOAEL: 3.75 mg/kg (twice weekly for 12 weeks) | [16] |

Table 2: Sub-chronic Toxicity of Mercuric Chloride

Experimental Protocols

Determination of Acute Oral LD50 of Mercuric Chloride in Rats

This protocol is based on the methodology described by Weil (1952) and applied in a study by Al-Naimi et al. (2012).[16]

Objective: To determine the median lethal dose (LD50) of mercuric chloride following a single oral administration to rats.

Materials:

-

Mercuric chloride (analytical grade)

-

Saline solution

-

Adult male or female rats (specific strain to be documented)

-

Oral gavage needles

-

Animal balances

Procedure:

-

Animal Acclimation: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

-

Grouping: Divide the animals into multiple groups (e.g., four dose groups and one control group), with a minimum of 5 animals per group.

-

Dose Preparation: Prepare solutions of mercuric chloride in saline at various concentrations. The dosage levels used in the cited study were 25, 50, 100, and 200 mg/kg body weight.[16] The control group receives only saline.

-

Administration: Administer the prepared doses to the respective groups via oral gavage.

-

Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours and then periodically for at least 24 hours.

-

Data Collection: Record the number of dead animals in each group after 24 hours.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the method of Litchfield and Wilcoxon.

Assessment of Sub-chronic Renal Toxicity of Mercuric Chloride in Rats

This protocol is adapted from a study investigating the sub-chronic effects of mercuric chloride on rats.[16]

Objective: To evaluate the effects of repeated oral administration of mercuric chloride on renal function in rats.

Materials:

-

Mercuric chloride

-

Saline solution

-

Adult male or female rats

-

Equipment for blood collection (e.g., syringes, collection tubes)

-

Biochemical analyzer for measuring serum urea and creatinine

Procedure:

-

Animal Acclimation and Grouping: As described in the acute toxicity protocol.

-

Dosing: Administer a sub-lethal dose of mercuric chloride (e.g., 3.75 mg/kg body weight) orally to the treatment group twice weekly for a specified period (e.g., 12 weeks).[16] The control group receives saline.

-

Blood Sampling: Collect blood samples from the animals at regular intervals (e.g., every 4 weeks) throughout the study period.

-

Biochemical Analysis: Separate the serum and analyze for markers of renal function, such as urea and creatinine concentrations.

-

Data Analysis: Compare the serum urea and creatinine levels between the treated and control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of Inorganic Mercury-Induced Metallothionein Synthesis

Caption: Proposed mechanism of inorganic mercury-induced metallothionein synthesis in a hepatocyte.[18]

Experimental Workflow for Assessing Acute Oral Toxicity

Caption: Workflow for determining the acute oral LD50 of an inorganic mercury compound in rodents.

Conclusion

Inorganic mercury compounds pose a significant toxicological risk, primarily targeting the kidneys and gastrointestinal tract. Their toxicity is mediated through interactions with sulfhydryl groups, leading to enzyme inhibition and oxidative stress. Understanding the ADME, mechanisms of toxicity, and quantitative toxicological parameters of these compounds is crucial for risk assessment and the development of potential therapeutic interventions. The provided experimental protocols and visualizations offer a framework for further research in this critical area of toxicology.

References

- 1. Human exposure and health effects of inorganic and elemental mercury | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cot.food.gov.uk [cot.food.gov.uk]

- 5. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 6. gov.uk [gov.uk]

- 7. Human Exposure and Health Effects of Inorganic and Elemental Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. brainkart.com [brainkart.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Mercury Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. epa.gov [epa.gov]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 17. Suicidal intoxication with mercury chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Mercury Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the analytical characterization of mercury compounds. The following sections detail various techniques, their quantitative performance, and step-by-step experimental procedures.

Introduction to Mercury Speciation Analysis

Mercury is a global pollutant of significant concern due to its toxicity and ability to bioaccumulate in the environment. The toxicity of mercury is highly dependent on its chemical form. Organomercury compounds, such as methylmercury (MeHg), are significantly more toxic than inorganic mercury (Hg(II)). Therefore, the simple determination of total mercury concentration is often insufficient for a comprehensive risk assessment. Speciation analysis, which involves the separation and quantification of different mercury species, is crucial for understanding the environmental fate, bioavailability, and toxicological effects of mercury.[1][2][3] This document outlines several key analytical techniques for mercury speciation.

Analytical Techniques for Mercury Compound Characterization

A variety of analytical techniques are employed for the characterization and quantification of mercury compounds. The choice of technique depends on the sample matrix, the required detection limits, and the specific mercury species of interest. Commonly used methods include Cold Vapor Atomic Absorption Spectrometry (CVAAS), Cold Vapor Atomic Fluorescence Spectrometry (CVAFS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and hyphenated chromatographic techniques.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical techniques for mercury analysis.

Table 1: Performance Characteristics of Atomic Spectrometry Techniques for Total Mercury Analysis

| Technique | Typical Detection Limit | Dynamic Range | Precision (% RSD) | Notes |

| Cold Vapor Atomic Absorption Spectrometry (CVAAS) | Single-digit parts-per-trillion (ppt)[6] | 2-3 orders of magnitude[6] | < 5% | A robust and widely used technique for total mercury in various matrices.[6][7][8] |

| Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) | Sub-part-per-trillion (ppt)[6] | ~5 orders of magnitude[6] | < 2%[9] | Offers higher sensitivity and a wider dynamic range compared to CVAAS.[6] |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.13 - 0.26 µg/L | Wide | < 5% (inter-assay), < 3% (intra-assay) for whole blood[10] | Highly sensitive multi-element technique, but can be prone to memory effects for mercury.[10][11] |

Table 2: Performance Characteristics of Hyphenated Techniques for Mercury Speciation

| Technique | Analyte | Detection Limit | Precision (% RSD) | Sample Matrix |

| Gas Chromatography-Pyrolysis-Atomic Fluorescence Spectrometry (GC-pyro-AFS) | Organomercury species | 200 ng/L[9] | 5%[9] | Food samples[9] |

| Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) | Methylmercury (CH₃Hg⁺) | 4 pg (absolute), 4 ng/g (in tissue)[12] | - | Fish tissue[12] |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Methylmercury (CH₃Hg⁺), Inorganic Mercury (Hg²⁺) | 0.4 µg/L (corresponds to 0.01 µg/g in tissue)[13] | - | Fish tissues and sediments[13] |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Methylmercury (MeHg) | 13 µg/kg[14][15] | 9.4%[14][15] | Fish tissues[14][15] |

Experimental Protocols

Protocol 1: Determination of Total Mercury by Cold Vapor Atomic Absorption Spectrometry (CVAAS)

This protocol is based on the principle of reducing mercury ions in a solution to elemental mercury, which is then volatilized and measured by atomic absorption.[6][7]

1. Principle: Ionic mercury in an aqueous sample is reduced to its elemental state (Hg⁰) using a reducing agent, typically stannous chloride (SnCl₂). The volatile elemental mercury is then purged from the solution with a stream of inert gas (e.g., argon) and carried into the light path of an atomic absorption spectrophotometer. The absorbance of the 253.7 nm wavelength light by the mercury atoms is proportional to the concentration of mercury in the sample.[7]

2. Materials and Reagents:

-

Atomic Absorption Spectrophotometer equipped with a mercury hollow cathode lamp and a cold vapor generation system.

-

Reagents:

-

Stannous chloride (SnCl₂) solution (10% w/v in 20% v/v HCl).

-

Nitric acid (HNO₃), trace metal grade.

-

Sulfuric acid (H₂SO₄), trace metal grade.

-

Potassium permanganate (KMnO₄) solution (5% w/v).

-

Potassium persulfate (K₂S₂O₈) solution (5% w/v).

-

Hydroxylamine hydrochloride/sodium chloride solution.

-

Mercury standard solutions (1000 mg/L, with working standards prepared by serial dilution).

-

Deionized water.

-

3. Sample Preparation (Digestion): For samples containing organic matter (e.g., biological tissues, sediments), a digestion step is required to convert all mercury forms to Hg²⁺.

-

Weigh a homogenized sample (e.g., 0.2 g of tissue) into a digestion vessel.

-

Add a mixture of concentrated HNO₃ and H₂SO₄.

-

Heat the sample in a digestion block or microwave digestion system.

-

After initial digestion, add KMnO₄ solution portion-wise until the purple color persists to ensure complete oxidation.

-

Add K₂S₂O₈ and heat further.

-

Cool the digestate and add hydroxylamine hydrochloride/sodium chloride solution to reduce the excess permanganate.

-

Dilute the sample to a known volume with deionized water.

4. Instrumental Analysis:

-

Set up the CVAAS instrument according to the manufacturer's instructions.

-

Prepare a calibration curve using a series of mercury standards.

-

Introduce the prepared sample (or a suitable aliquot) into the reaction vessel of the cold vapor generation system.

-

Add the stannous chloride reducing agent.

-

The generated mercury vapor is purged into the absorption cell for measurement.

-

Record the absorbance and determine the mercury concentration from the calibration curve.

5. Quality Control:

-

Analyze procedural blanks with each batch of samples.

-

Analyze certified reference materials (CRMs) to verify accuracy.

-

Analyze duplicate samples to assess precision.

References

- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 2. Recent Studies on the Speciation and Determination of Mercury in Different Environmental Matrices Using Various Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. info.teledynelabs.com [info.teledynelabs.com]

- 8. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cold vapour atomic fluorescence spectrometry and gas chromatography-pyrolysis-atomic fluorescence spectrometry for routine determination of total and organometallic mercury in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of mercury in whole blood and urine by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of methylmercury in fish samples using GC/AA and sodium tetraethylborate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of methyl mercury (I) and mercury (II) in fish tissues and sediments by HPLC-ICPMS and HPLC-HGAAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Mercury(I) Nitrate Dihydrate as a Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) nitrate dihydrate, with the chemical formula Hg₂(NO₃)₂·2H₂O, is a crystalline solid that serves as a versatile reagent in various chemical applications.[1] It is essential to recognize that mercury compounds are highly toxic and must be handled with extreme caution, adhering to all safety protocols. These application notes provide detailed protocols for the use of mercury(I) nitrate dihydrate in analytical chemistry, organic synthesis, and biochemical analysis, along with insights into its interactions with biological systems relevant to drug development.

Chemical and Physical Properties

Mercury(I) nitrate dihydrate is a white to yellowish crystalline powder. It is slightly soluble in water, and its solutions are acidic due to hydrolysis.[2] The compound is sensitive to light and can disproportionate into elemental mercury and mercury(II) nitrate.[3]

| Property | Value |

| Molecular Formula | Hg₂(NO₃)₂·2H₂O |

| Molar Mass | 561.22 g/mol |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 70 °C (decomposes) |

| Density | 4.78 g/cm³ |

| Solubility | Slightly soluble in water, soluble in dilute nitric acid |

Safety Precautions

DANGER: Mercury(I) nitrate dihydrate is highly toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from combustible materials.

-

Disposal: Dispose of waste containing mercury in accordance with all local, state, and federal regulations.

Application 1: Analytical Chemistry - Determination of Halides

Mercury(I) nitrate is used in the titrimetric determination of chloride, bromide, and iodide ions in solution. The mercurous ions (Hg₂²⁺) react with halide ions (X⁻) to form sparingly soluble mercury(I) halides.

Experimental Protocol: Mercurimetric Titration of Chloride

This protocol is adapted from standard mercurimetric titration methods.

Materials:

-

Mercury(I) nitrate dihydrate

-

Standard sodium chloride (NaCl) solution (e.g., 0.025 M)

-

Diphenylcarbazone indicator solution

-

Nitric acid (HNO₃), dilute (e.g., 0.2 M)

-

Sample solution with unknown chloride concentration

-

Burette, pipette, conical flasks, magnetic stirrer

Procedure:

-

Preparation of 0.025 M Mercury(I) Nitrate Solution:

-

Accurately weigh 7.015 g of mercury(I) nitrate dihydrate.

-

Dissolve it in approximately 500 mL of distilled water containing 20 mL of concentrated nitric acid.

-

Dilute to the mark in a 1 L volumetric flask with distilled water.

-

Standardization: Pipette 25.00 mL of the standard 0.025 M NaCl solution into a conical flask. Add 5-10 drops of diphenylcarbazone indicator. Titrate with the mercury(I) nitrate solution until a blue-violet color persists. Calculate the exact molarity of the mercury(I) nitrate solution.

-

-

Titration of the Unknown Sample:

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution into a conical flask.

-

Add 5-10 drops of diphenylcarbazone indicator.

-

If necessary, adjust the pH of the solution to be slightly acidic using dilute nitric acid.

-

Titrate with the standardized mercury(I) nitrate solution until the appearance of a permanent blue-violet color, which indicates the endpoint.

-

Record the volume of the titrant used.

-

Calculation:

The concentration of chloride in the sample can be calculated using the following formula:

Molarity of Cl⁻ = (Molarity of Hg₂(NO₃)₂ × Volume of Hg₂(NO₃)₂) / Volume of Sample

Quantitative Data Summary:

| Analyte | Titrant | Indicator | Endpoint Color | Potential Interferences |

| Chloride (Cl⁻) | Mercury(I) Nitrate | Diphenylcarbazone | Blue-violet | Bromide, Iodide, Chromate, Sulfite ions[1] |

Experimental Workflow: Halide Titration

Caption: Workflow for the mercurimetric titration of halides.

Application 2: Biochemical Analysis - Millon's Test for Tyrosine and Proteins